molecular formula C15H20N4O B8600467 N-[3-(1-Methylpiperidin-4-YL)-1H-pyrrolo[3,2-B]pyridin-5-YL]acetamide CAS No. 207848-14-4

N-[3-(1-Methylpiperidin-4-YL)-1H-pyrrolo[3,2-B]pyridin-5-YL]acetamide

Cat. No. B8600467
CAS RN: 207848-14-4
M. Wt: 272.35 g/mol
InChI Key: VCYDEUCPMLCHGS-UHFFFAOYSA-N
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Description

N-[3-(1-Methylpiperidin-4-YL)-1H-pyrrolo[3,2-B]pyridin-5-YL]acetamide is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(1-Methylpiperidin-4-YL)-1H-pyrrolo[3,2-B]pyridin-5-YL]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1-Methylpiperidin-4-YL)-1H-pyrrolo[3,2-B]pyridin-5-YL]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

207848-14-4

Product Name

N-[3-(1-Methylpiperidin-4-YL)-1H-pyrrolo[3,2-B]pyridin-5-YL]acetamide

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

N-[3-(1-methylpiperidin-4-yl)-1H-pyrrolo[3,2-b]pyridin-5-yl]acetamide

InChI

InChI=1S/C15H20N4O/c1-10(20)17-14-4-3-13-15(18-14)12(9-16-13)11-5-7-19(2)8-6-11/h3-4,9,11,16H,5-8H2,1-2H3,(H,17,18,20)

InChI Key

VCYDEUCPMLCHGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)NC=C2C3CCN(CC3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.30 gm (1.1 mMol) 5-(N-acetylamino)-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyrrolo[3,2-b]pyridine and 0.05 gm 10% palladium on carbon in 15 mL ethanol was hydrogenated at room temperature for 18 hours at an initial hydrogen pressure of 50 p.s.i. The reaction mixture was filtered and the filtrate concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with ethyl acetate containing 20% methanol and 1% ammonium hydroxide. Fractions containing product were combined and concentrated under reduced pressure to provide the title compound.
Name
5-(N-acetylamino)-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyrrolo[3,2-b]pyridine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CC(=O)Nc1ccc2[nH]cc(C3=CCN(C)CC3)c2n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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